molecular formula C10H13F3N2O3 B7632952 3-(1,2-Oxazolidine-2-carbonyl)-6-(trifluoromethyl)piperidin-2-one

3-(1,2-Oxazolidine-2-carbonyl)-6-(trifluoromethyl)piperidin-2-one

Cat. No. B7632952
M. Wt: 266.22 g/mol
InChI Key: HPNBNJQVNRZCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2-Oxazolidine-2-carbonyl)-6-(trifluoromethyl)piperidin-2-one, also known as OTFP, is a synthetic compound with potential applications in scientific research. The compound has a unique chemical structure that makes it useful in various biochemical and physiological studies.

Mechanism of Action

3-(1,2-Oxazolidine-2-carbonyl)-6-(trifluoromethyl)piperidin-2-one acts as a positive allosteric modulator of ion channels and receptors, enhancing their activity in response to agonist binding. The compound binds to a specific site on the ion channel or receptor, causing a conformational change that increases the affinity of the channel or receptor for its agonist. This leads to an increase in ion flux or receptor activation, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
3-(1,2-Oxazolidine-2-carbonyl)-6-(trifluoromethyl)piperidin-2-one has been shown to have various biochemical and physiological effects, depending on the ion channel or receptor being modulated. The compound has been shown to enhance the activity of the GABA(A) receptor, resulting in increased chloride ion flux and hyperpolarization of the membrane potential. This leads to anxiolytic and sedative effects. 3-(1,2-Oxazolidine-2-carbonyl)-6-(trifluoromethyl)piperidin-2-one has also been shown to enhance the activity of the glycine receptor, resulting in increased chloride ion flux and inhibition of neurotransmitter release. This leads to analgesic effects. Finally, 3-(1,2-Oxazolidine-2-carbonyl)-6-(trifluoromethyl)piperidin-2-one has been shown to enhance the activity of the nicotinic acetylcholine receptor, resulting in increased cation flux and excitation of the membrane potential. This leads to cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

3-(1,2-Oxazolidine-2-carbonyl)-6-(trifluoromethyl)piperidin-2-one has several advantages for lab experiments, including its high potency and selectivity for specific ion channels and receptors. The compound is also stable and easy to synthesize, making it a useful tool for drug discovery and development. However, one limitation of 3-(1,2-Oxazolidine-2-carbonyl)-6-(trifluoromethyl)piperidin-2-one is its potential off-target effects, which can complicate the interpretation of experimental results. Additionally, the compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for research on 3-(1,2-Oxazolidine-2-carbonyl)-6-(trifluoromethyl)piperidin-2-one. One area of interest is the development of more selective modulators of specific ion channels and receptors. Another area of interest is the investigation of the pharmacokinetic properties of 3-(1,2-Oxazolidine-2-carbonyl)-6-(trifluoromethyl)piperidin-2-one and its potential for in vivo applications. Finally, the use of 3-(1,2-Oxazolidine-2-carbonyl)-6-(trifluoromethyl)piperidin-2-one as a tool for drug discovery and development is an area of active research, with the potential for the development of novel therapeutics for various neurological and psychiatric disorders.

Synthesis Methods

3-(1,2-Oxazolidine-2-carbonyl)-6-(trifluoromethyl)piperidin-2-one is synthesized through a multistep process that involves the reaction of 3-(trifluoromethyl)piperidin-2-one with 1,2-oxazolidine-2-carbonyl chloride in the presence of a base. The reaction leads to the formation of 3-(1,2-Oxazolidine-2-carbonyl)-6-(trifluoromethyl)piperidin-2-one, which is then purified through column chromatography. The purity of the compound is determined through NMR and HPLC analysis.

Scientific Research Applications

3-(1,2-Oxazolidine-2-carbonyl)-6-(trifluoromethyl)piperidin-2-one has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. The compound can be used as a tool for studying the function of ion channels and receptors, as well as for drug discovery and development. 3-(1,2-Oxazolidine-2-carbonyl)-6-(trifluoromethyl)piperidin-2-one has been shown to modulate the activity of various ion channels, including the GABA(A) receptor, the glycine receptor, and the nicotinic acetylcholine receptor.

properties

IUPAC Name

3-(1,2-oxazolidine-2-carbonyl)-6-(trifluoromethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O3/c11-10(12,13)7-3-2-6(8(16)14-7)9(17)15-4-1-5-18-15/h6-7H,1-5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNBNJQVNRZCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)C(=O)C2CCC(NC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2-Oxazolidine-2-carbonyl)-6-(trifluoromethyl)piperidin-2-one

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